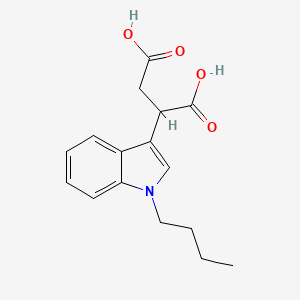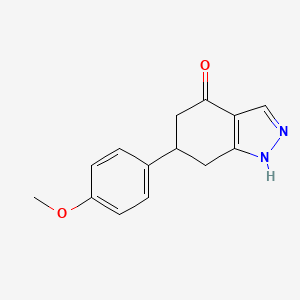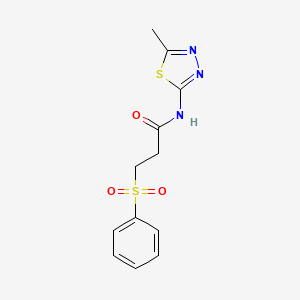
2-(1-butyl-1H-indol-3-yl)succinic acid
Übersicht
Beschreibung
2-(1-butyl-1H-indol-3-yl)succinic acid, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BISA belongs to the class of indole derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-(1-butyl-1H-indol-3-yl)succinic acid is not yet fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB signaling, which is involved in inflammation and cancer development. This compound has also been shown to activate the AMPK signaling pathway, which is involved in cellular energy metabolism and has been linked to the prevention of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation and cancer development. This compound has also been found to increase the levels of antioxidants, such as glutathione, which protect cells from oxidative damage. In addition, this compound has been shown to inhibit the activity of enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-butyl-1H-indol-3-yl)succinic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound has also been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not yet fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on 2-(1-butyl-1H-indol-3-yl)succinic acid. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and determine its efficacy in various cancer models. Another area of interest is its potential as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory properties, and further studies are needed to determine its efficacy in various inflammatory models. Additionally, more research is needed to determine the pharmacokinetics and pharmacodynamics of this compound, which will be important for its future development as a therapeutic agent.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in scientific research. It has anti-inflammatory, antioxidant, and anti-cancer properties and has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity, but there are also some limitations to using it in lab experiments. Further research is needed to determine its potential as a therapeutic agent for cancer and inflammation and to elucidate its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-(1-butyl-1H-indol-3-yl)succinic acid has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells.
Eigenschaften
IUPAC Name |
2-(1-butylindol-3-yl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-3-8-17-10-13(11-6-4-5-7-14(11)17)12(16(20)21)9-15(18)19/h4-7,10,12H,2-3,8-9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBDRSQJAMDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4413129.png)

![4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine](/img/structure/B4413154.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4413163.png)
![N~1~-[3-(trifluoromethyl)phenyl]-1,3-piperidinedicarboxamide](/img/structure/B4413167.png)
![N-{2,6-dimethyl-3-[(2-oxo-1-pyrrolidinyl)sulfonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4413171.png)
![N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4413173.png)

![N-(3-chloro-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4413181.png)
![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B4413199.png)
![1-({[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B4413219.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4413222.png)

